4-p-Tolylthiazol-2-ol

説明

4-p-Tolylthiazol-2-ol is an organic compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to thiazoles, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science .

準備方法

Synthetic Routes and Reaction Conditions

4-p-Tolylthiazol-2-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-4-tolyl thiazole with aromatic aldehydes under microwave irradiation has been reported as an efficient method . The reaction typically takes place in an ethanol medium, which is considered safe, non-toxic, and eco-friendly .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents and catalysts is crucial to ensure the process is environmentally friendly and cost-effective .

化学反応の分析

Condensation Reactions

Thiazoles with hydroxyl groups at the 2-position are known to undergo condensation with carbonyl compounds. For example:

-

Aldehyde/Ketone Condensation :

The hydroxyl group may react with aldehydes or ketones to form Schiff bases or heterocyclic adducts. A similar reaction is observed in hydrazinylthiazoles ( ).

Nucleophilic Substitution

The hydroxyl group can act as a leaving group under specific conditions, enabling substitution reactions:

-

Halogenation :

Reaction with PCl₅ or SOCl₂ converts the hydroxyl group to chloride, forming 2-chloro-4-p-tolylthiazole, a versatile intermediate ( ). -

Alkylation/Acylation :

Alkylation with alkyl halides or acylation with acid chlorides modifies the 2-position. For instance, methylation using CH₃I/K₂CO₃ yields 2-methoxy-4-p-tolylthiazole ( ).

Coordination Chemistry

The hydroxyl and thiazole nitrogen atoms enable metal coordination. Studies on analogous thiazoles show:

-

Complex Formation :

Coordination with transition metals (e.g., Cu²⁺, Fe³⁺) forms stable complexes, as observed in .

| Metal Salt | Ligand Ratio | Geometry | Application | Citation |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | 1:2 | Square planar | Catalytic oxidation | |

| FeCl₃ | 1:1 | Octahedral | Nanoparticle synthesis |

Cyclization Reactions

Thiazoles participate in cyclization to form fused heterocycles. For 4-p-Tolylthiazol-2-ol:

-

Spirocyclic Derivatives :

Reaction with β-ketoesters or cyclic ketones under Fe₂O₃ catalysis yields spiro thiazolidinones (e.g., 4-(p-tolyl)-1-thia-4-azaspirodecan-3-one) with enhanced bioactivity ( ).

| Cyclizing Agent | Product | Catalyst | Yield | Citation |

|---|---|---|---|---|

| Cyclohexanone | 4-(p-Tolyl)-1-thia-4-azaspirodecan-3-one | Fe₂O₃ NPs | 89% | |

| Acetylacetone | Thiazolo[3,2-a]pyridine derivative | Ultrasonication | 78% |

Oxidation and Reduction

-

Oxidation :

The hydroxyl group oxidizes to a ketone under strong oxidants (e.g., KMnO₄), forming 4-p-tolylthiazol-2-one, though this reaction requires precise control to avoid overoxidation ( ). -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, altering electronic properties ( ).

Biological Activity Correlations

While direct data on this compound is limited, structurally similar compounds exhibit:

-

Anticancer Activity : Inhibition of histone acetyltransferases via π-stacking interactions ( ).

-

Antimicrobial Properties : Disruption of bacterial cell membranes through hydrogen bonding ( ).

Key Mechanistic Insights

科学的研究の応用

Medicinal Chemistry Applications

4-p-Tolylthiazol-2-ol is primarily recognized for its role in drug discovery, particularly as an anticancer agent. The thiazole ring is a crucial scaffold in many therapeutic compounds due to its ability to modulate biological activity through enzyme inhibition.

Anticancer Properties

Numerous studies have demonstrated the efficacy of thiazole derivatives, including this compound, in treating various cancers. Research indicates that compounds containing the thiazole moiety exhibit significant anticancer activity by targeting multiple pathways involved in tumor growth and metastasis. For instance, derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. The ability of this compound to inhibit bacterial growth makes it a candidate for developing new antibiotics. Studies have reported that thiazole compounds can disrupt bacterial DNA gyrase activity, which is essential for bacterial replication .

Case Study: Anticancer Activity

A study evaluating the anticancer properties of various thiazole derivatives found that this compound exhibited potent cytotoxicity against human cancer cell lines. The compound was tested against breast and colon cancer cells, showing a significant reduction in cell viability compared to controls. The study concluded that the compound's mechanism involved the induction of apoptosis mediated by caspase activation .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of this compound against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed significant antibacterial activity at relatively low concentrations, suggesting its potential as a lead compound for antibiotic development .

Comparative Data Table

| Application Area | Compound | Mechanism of Action | Efficacy Level |

|---|---|---|---|

| Anticancer | This compound | Enzyme inhibition, apoptosis induction | High |

| Antimicrobial | This compound | Disruption of bacterial DNA gyrase | Moderate |

| Pain Management | Dual inhibitors (analogous) | Inhibition of fatty acid amide hydrolase | High |

作用機序

The mechanism of action of 4-p-Tolylthiazol-2-ol involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, influencing enzyme activity and cellular processes. For instance, it may inhibit microbial growth by interfering with essential enzymes or disrupt cancer cell proliferation by modulating signaling pathways .

類似化合物との比較

Similar Compounds

2-Aminothiazole: Known for its antimicrobial and anticancer properties.

4-Methylthiazole: Used in flavor and fragrance industries.

Thiazole: The parent compound with diverse biological activities.

Uniqueness of 4-p-Tolylthiazol-2-ol

This compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological properties. The presence of the p-tolyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

生物活性

4-p-Tolylthiazol-2-ol, a thiazole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is particularly noted for its potential applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

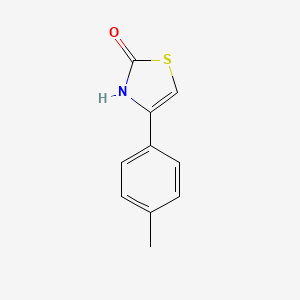

Chemical Structure and Properties

This compound is characterized by a thiazole ring substituted with a p-tolyl group. Its chemical structure can be represented as follows:

The compound exhibits moderate solubility in various organic solvents, which influences its biological activity across different environments.

The biological activity of this compound is attributed to its ability to interact with multiple biological targets. Thiazole derivatives are known to modulate various biochemical pathways, including:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells .

- Antimicrobial Effects : Studies have demonstrated that thiazole derivatives, including this compound, possess antimicrobial and antifungal activities against various pathogens .

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy .

Antioxidant Activity

Research has shown that thiazole derivatives can scavenge free radicals and enhance the antioxidant defense system. A study reported that certain synthesized thiazole compounds exhibited potent antioxidant activity, which was evaluated using various assays .

| Compound | IC50 (μM) | Assay Type |

|---|---|---|

| This compound | 22.61 | DPPH Scavenging |

| Compound X | 14.7 | ABTS Scavenging |

Antimicrobial Activity

This compound has been tested against several bacterial and fungal strains. The results indicate promising antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 16 μg/mL |

| Candida albicans | 8 μg/mL |

These findings suggest that the compound could be developed into an effective antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was found to have an IC50 value of approximately 9.86 μM against HepG2 liver cancer cells . The mechanism of action involves the induction of apoptosis through modulation of Bcl-2 family proteins.

Case Studies

- Study on Antiviral Activity : A study investigated the potential of thiazole derivatives as inhibitors of SARS-CoV-2 protease. The results showed that certain thiazole compounds had significant antiviral effects, with IC50 values ranging from 14.7 to 34.14 μM .

- Research on Anti-inflammatory Effects : Another study highlighted the anti-inflammatory properties of thiazole derivatives in models of acute lung injury. The compounds were shown to reduce levels of pro-inflammatory cytokines significantly .

特性

IUPAC Name |

4-(4-methylphenyl)-3H-1,3-thiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-7-2-4-8(5-3-7)9-6-13-10(12)11-9/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFCXWOMNWZZQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2103-90-4 | |

| Record name | 4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。